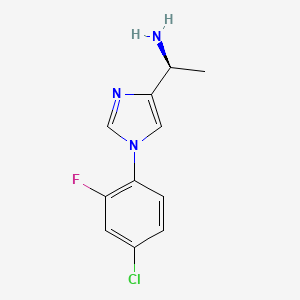
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the ethanamine moiety, making it an enantiomerically pure substance. The presence of the 4-chloro-2-fluorophenyl group and the imidazole ring contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 4-Chloro-2-fluorophenyl Group: This step involves the substitution reaction where the phenyl group is introduced to the imidazole ring using appropriate halogenated precursors.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic agent due to its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The imidazole ring is known to interact with metal ions and active sites of enzymes, while the phenyl group can engage in hydrophobic interactions with protein surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethan-1-amine: A similar compound lacking the fluorine atom.
Uniqueness
(S)-1-(1-(4-Chloro-2-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11ClFN3 |
|---|---|
Poids moléculaire |
239.67 g/mol |
Nom IUPAC |
(1S)-1-[1-(4-chloro-2-fluorophenyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H11ClFN3/c1-7(14)10-5-16(6-15-10)11-3-2-8(12)4-9(11)13/h2-7H,14H2,1H3/t7-/m0/s1 |
Clé InChI |
TVWFQODIDACOSL-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N |
SMILES canonique |
CC(C1=CN(C=N1)C2=C(C=C(C=C2)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


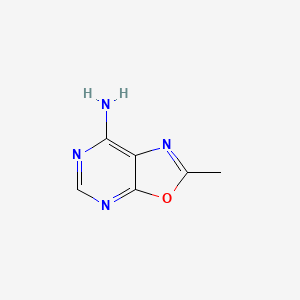
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
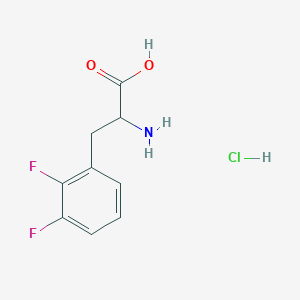
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
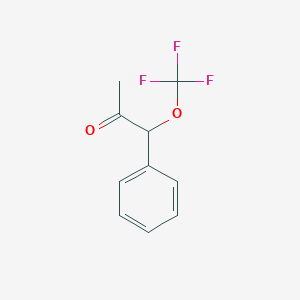
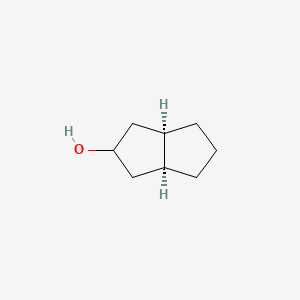

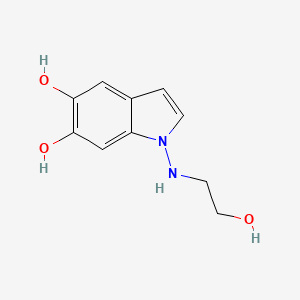

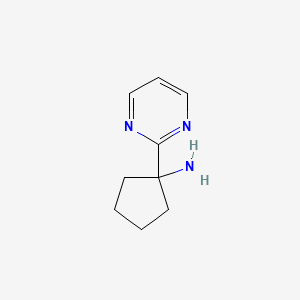
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
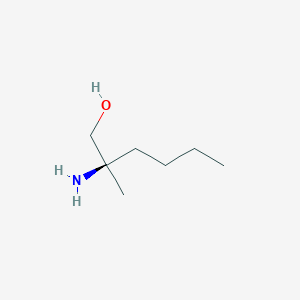
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)

